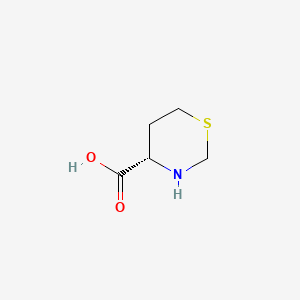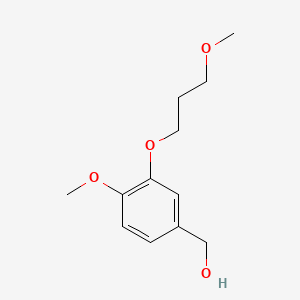
Promestriene D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Promestriene D3, also known as 3-Propoxy-17 β -methoxy-1,3,5 (10)-estratriene, is a synthetic estrogen analog of estradiol. It is primarily used in topical formulations to treat symptoms of vaginal atrophy and urogenital disorders caused by estrogen deprivation. This compound has been shown to significantly improve symptoms such as tissue thinning, vaginal dryness, soreness, painful intercourse, and urinary incontinence .
準備方法
Synthetic Routes and Reaction Conditions
Promestriene D3 is synthesized through a series of chemical reactions starting from estradiolThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the pure compound. The final product is then formulated into topical creams or other dosage forms for clinical use .
化学反応の分析
Types of Reactions
Promestriene D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties and applications .
科学的研究の応用
Promestriene D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their interactions with other chemicals.
Biology: Investigated for its effects on cellular processes and gene expression related to estrogen signaling.
Medicine: Applied in the treatment of vaginal atrophy and other estrogen-deficiency conditions. It is also studied for its potential use in hormone replacement therapy.
Industry: Utilized in the formulation of pharmaceutical products and topical creams for clinical use
作用機序
Promestriene D3 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and maintenance of tissue integrity. The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and downstream effectors such as kinases and transcription factors .
類似化合物との比較
Similar Compounds
Estradiol: The natural estrogen hormone with similar effects but different pharmacokinetics.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Diethylstilbestrol: A synthetic nonsteroidal estrogen with historical use in hormone therapy
Uniqueness of Promestriene D3
This compound is unique in its minimal systemic absorption and localized effect, making it suitable for topical applications with reduced risk of systemic estrogenic effects. This property is particularly beneficial for patients with estrogen-sensitive conditions, such as certain cancers, where systemic estrogen exposure is undesirable .
特性
IUPAC Name |
(13S,17S)-13-methyl-3-propoxy-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21-,22-/m0/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKNLFTJBHTSD-QXUNDURPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)OCCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)






